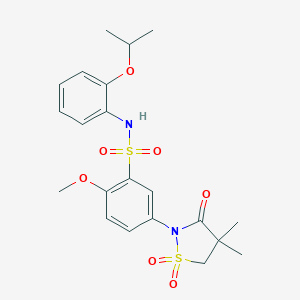
5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide, also known as DIDS, is a sulfonamide derivative that has been used extensively in scientific research. DIDS is a potent inhibitor of chloride channels and has been shown to have a wide range of biochemical and physiological effects.
作用机制
5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide inhibits chloride channels by binding to a specific site on the channel protein. This binding prevents chloride ions from passing through the channel, leading to a decrease in chloride conductance. This compound has also been shown to affect the activity of other ion channels, such as potassium channels, and to modulate the activity of transporters that regulate intracellular pH.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific system being studied. In general, this compound has been shown to decrease chloride conductance, increase intracellular pH, and affect the activity of other ion channels and transporters. This compound has been used to study the role of chloride channels in the regulation of neuronal excitability, the function of the immune system, and the transport of anions across epithelial membranes.
实验室实验的优点和局限性
One advantage of using 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide in lab experiments is its potency as a chloride channel inhibitor. This compound has been shown to be more effective than other commonly used chloride channel inhibitors, such as 9-anthroic acid and niflumic acid. However, this compound has some limitations as well. It has been shown to have off-target effects on other ion channels and transporters, and its use can be complicated by the need to control for changes in intracellular pH.
未来方向
There are many possible future directions for research on 5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide. One area of interest is the development of more specific chloride channel inhibitors that do not have off-target effects. Another area of interest is the study of the role of chloride channels in specific biological systems, such as the immune system or the nervous system. Finally, the use of this compound in drug discovery and development is an area of ongoing research, as it may be possible to develop drugs that target chloride channels for the treatment of various diseases.
合成方法
5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide can be synthesized by reacting 4,4-dimethyl-1,3-dioxo-2-thioxoimidazolidine with 2-isopropoxyaniline and 2-methoxybenzenesulfonyl chloride in the presence of triethylamine. The reaction yields this compound as a white solid with a melting point of 250-252°C.
科学研究应用
5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(2-isopropoxyphenyl)-2-methoxybenzenesulfonamide has been widely used in scientific research to study the function of chloride channels in various biological systems. It has been shown to inhibit the activity of both voltage-gated and ligand-gated chloride channels, making it a useful tool for studying the role of these channels in cellular physiology. This compound has also been used to study the transport of anions across cell membranes, as well as the regulation of intracellular pH.
属性
分子式 |
C21H26N2O7S2 |
|---|---|
分子量 |
482.6 g/mol |
IUPAC 名称 |
5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxy-N-(2-propan-2-yloxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C21H26N2O7S2/c1-14(2)30-17-9-7-6-8-16(17)22-32(27,28)19-12-15(10-11-18(19)29-5)23-20(24)21(3,4)13-31(23,25)26/h6-12,14,22H,13H2,1-5H3 |
InChI 键 |
FFCXTWWOKIEACT-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N3C(=O)C(CS3(=O)=O)(C)C)OC |
规范 SMILES |
CC(C)OC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N3C(=O)C(CS3(=O)=O)(C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(5-bromo-2-furyl)methyl]-N-(1,1-dioxidotetrahydro-3-thienyl)butanamide](/img/structure/B253697.png)
![N-(3-{[(3-methoxypropyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,2,3-thiadiazole-4-carboxamide](/img/structure/B253698.png)
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B253700.png)
![Ethyl 4,5-dimethyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B253701.png)

![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-methylpropanamide](/img/structure/B253703.png)

![6-Amino-7-(1-methylbenzimidazol-2-yl)-5-(oxolan-2-ylmethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B253713.png)
![Pyrazino[2',3':4,5][1,3]thiazolo[3,2-a]benzimidazole-2,3-dicarbonitrile](/img/structure/B253714.png)
![7-Methyl-2-(4-methyl-2-pyridinyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B253719.png)
![2-(4-tert-butylphenoxy)-N-[4-(4-isopropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B253721.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide](/img/structure/B253722.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B253724.png)
![(5E)-5-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B253725.png)